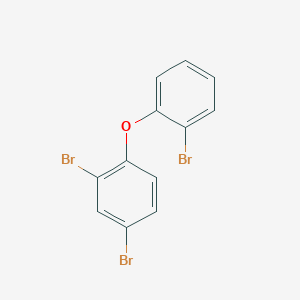
2,2',4-Tribromodiphenyl ether
Vue d'ensemble
Description
2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) that is used as a flame retardant in plastics and textile materials . It has a molecular formula of C12H7Br3O and a molecular weight of 406.895 .
Synthesis Analysis
The synthesis of 2,2’,4-Tribromodiphenyl ether can be achieved from 4-Bromophenol and 1,3-Dibromobenzene . Another method involves the reaction of 1,3-dibromobenzene (2.34g, 0.01mol) and 4-bromophenol (3.44g, 0.02mol) stirred in a beaker. After stirring, 34g of montmorillonite is added and the reaction mix is heated for 30min under microwave at 170W .Molecular Structure Analysis
The molecular structure of 2,2’,4-Tribromodiphenyl ether consists of two phenyl rings connected by an ether bond. Each phenyl ring has bromine atoms at the 2, 4, and 4’ positions .Physical And Chemical Properties Analysis
2,2’,4-Tribromodiphenyl ether has a melting point of 63-66°C, a boiling point of 370°C, and a density of 1.950±0.06 g/cm3 . It is soluble in chloroform and slightly soluble in methanol .Applications De Recherche Scientifique
Environmental Impact and Accumulation
Human Exposure and Toxicity
Human exposure to PBDEs, including 2,2',4-Tribromodiphenyl ether, predominantly occurs through ingestion of contaminated food, dust ingestion, and inhalation of indoor air, especially in e-waste recycling regions. These compounds have been detected in human tissues, with concentrations generally declining worldwide due to phasing out of PBDEs. However, levels in individuals from the USA and regions close to PBDE production or e-waste recycling sites are notably higher. The primary congeners detected in humans include BDE-47, -153, and -99. The toxicity data suggests that PBDEs can have significant endocrine disruption effects, developmental effects, and potential carcinogenic effects (Wu et al., 2020).
Environmental Persistence and Degradation
2,4,6-Tribromophenol, a closely related compound, is a widely produced brominated phenol and serves as an intermediate in the synthesis of brominated flame retardants such as PBDEs. It is also a degradation product of these substances. The compound is ubiquitous in the environment due to various sources and its persistence. Despite this, there is limited knowledge about its toxicokinetics, toxicodynamics, and the role of structural isomers and degradation products in the environment. The relevance of compounds like 2,4,6-tribromophenol is expected to persist in future years, emphasizing the need for further research in this area (Koch & Sures, 2018).
Safety And Hazards
2,2’,4-Tribromodiphenyl ether is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and has long-lasting effects .
Orientations Futures
Given the environmental and health hazards associated with 2,2’,4-Tribromodiphenyl ether, future research should focus on developing safer alternatives for use in industry. Additionally, more studies are needed to fully understand the mechanisms of toxicity and the environmental fate of this compound .
Propriétés
IUPAC Name |
2,4-dibromo-1-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFILXLBMWOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872703 | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4-Tribromodiphenyl ether | |
CAS RN |
147217-75-2 | |
| Record name | 2,2′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



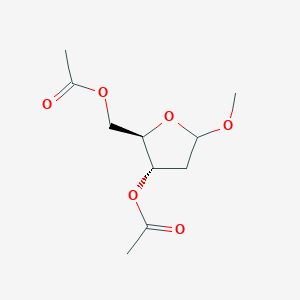
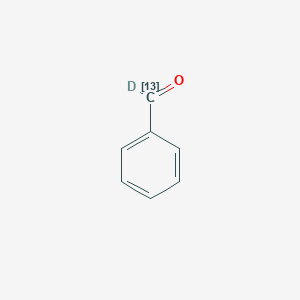
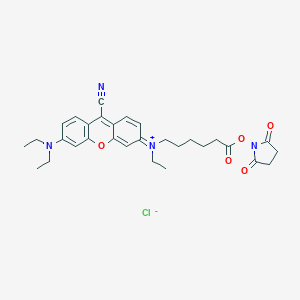
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)
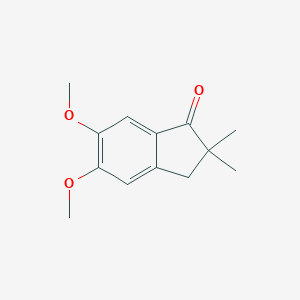
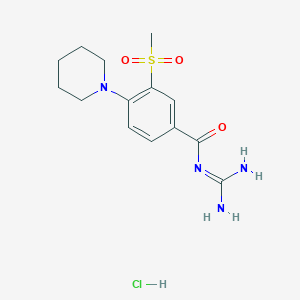
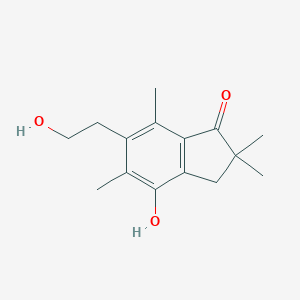
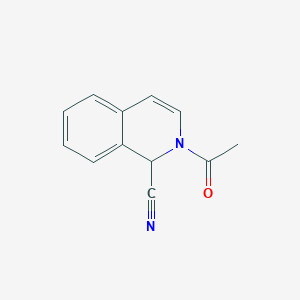
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
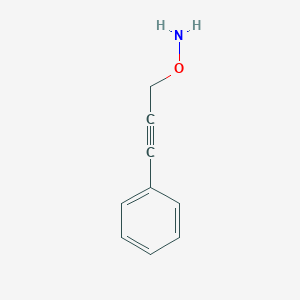
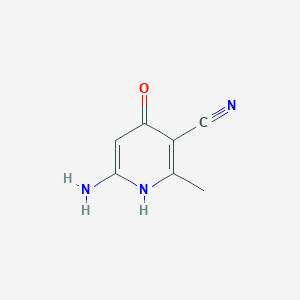
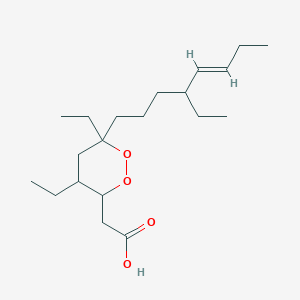
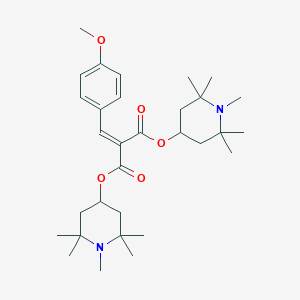
![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)